Sennoside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

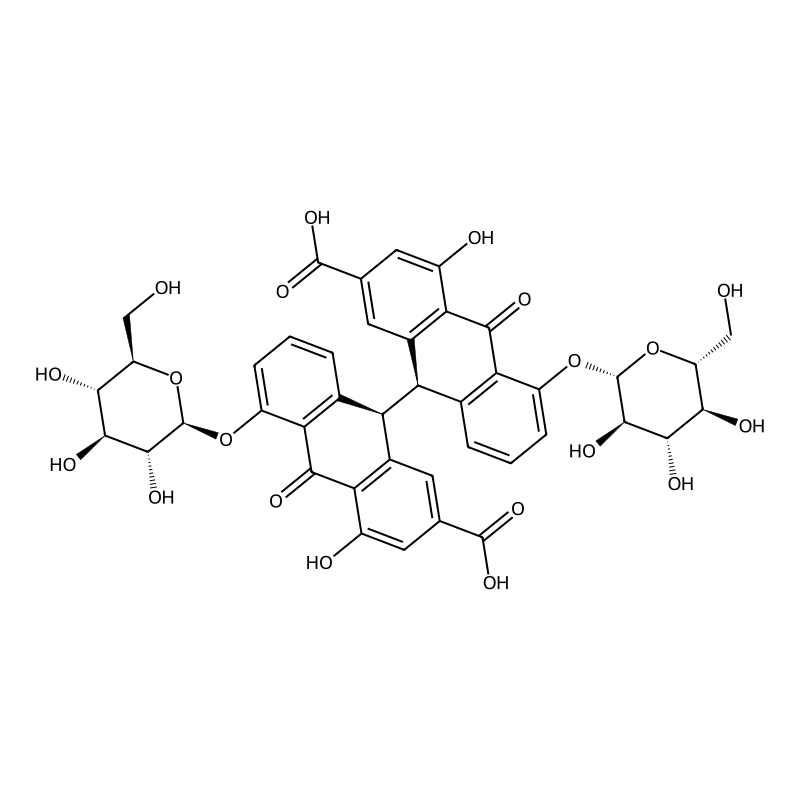

Sennoside A is a natural dianthrone glycoside primarily derived from the plants of the Senna genus, particularly Cassia senna and Cassia angustifolia. It is known for its use as a traditional irritant laxative and is also recognized for various health benefits, including weight loss and potential therapeutic effects against several diseases. The chemical formula of Sennoside A is , with a molecular weight of approximately 862.7 g/mol. Its structure features two β-D-glucopyranosyloxy groups, which contribute to its water solubility and biological activity .

Sennoside A may interact with certain medications, so it is crucial to consult with a healthcare professional before use if taking other drugs.

Data on toxicity:

- The oral LD50 (lethal dose for 50% of test subjects) in rats is greater than 5 g/kg.

Laxative Effects and Mechanisms

Sennoside A is the primary active ingredient in many over-the-counter laxatives. It acts as a stimulant laxative by irritating the lining of the colon, promoting fluid secretion and colonic muscle contractions, ultimately leading to bowel movement []. Studies have investigated the time-dependent effects of Sennoside A, revealing its optimal effectiveness at 7 days of administration with minimal side effects []. However, longer use can lead to diminished laxative effect and potential damage to the colon, highlighting the importance of proper dosing and adherence to recommended usage guidelines [].

Sennoside A undergoes several chemical transformations, particularly hydrolysis, where it breaks down into its aglycone forms, sennidin A and glucose molecules. This process can be catalyzed by acidic conditions or specific enzymes in the gut. The hydrolysis reaction can be represented as follows:

Moreover, Sennoside A can participate in redox reactions. For instance, it has been shown to reduce silver ions to silver nanoparticles in a biogenic synthesis process, highlighting its potential as a reducing agent due to the presence of phenolic hydroxyl groups .

Sennoside A can be synthesized through various methods:

- Natural Extraction: It can be extracted from Senna plants using methods such as Borntrager's reaction.

- Chemical Synthesis: One notable method involves oxidizing rheinanthrone-8-glucoside using activated carbon as a catalyst under controlled pH and temperature conditions .

- Biotechnological Approaches: Recent studies have explored biogenic methods utilizing microbial systems to produce Sennoside A from precursor compounds.

These methods highlight the versatility in producing Sennoside A for both research and therapeutic applications.

Sennoside A is widely used in various applications:

- Pharmaceuticals: Primarily utilized as an over-the-counter laxative.

- Dietary Supplements: Marketed for weight loss and digestive health.

- Research: Investigated for its pharmacological properties against various diseases including obesity and diabetes .

- Cosmetics: Explored for potential anti-aging and skin health benefits due to its antioxidant properties.

Sennoside A interacts with various biological systems:

- Gut Microbiota: It is metabolized by gut bacteria into active compounds like rheinanthrone and rhein, which are responsible for its therapeutic effects .

- Drug Interactions: Studies indicate that Sennoside A may interact with other medications by altering gastrointestinal motility or absorption rates.

- Enzyme Modulation: It has been shown to influence cyclooxygenase-2 expression in macrophages, indicating potential implications in inflammatory pathways .

Understanding these interactions is crucial for optimizing its therapeutic use while minimizing adverse effects.

Sennoside A is part of a broader family of sennosides and related compounds. Here are some similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Sennoside B | Dianthrone Glycoside | Stereoisomer of Sennoside A; different biological activities |

| Rhein | Anthraquinone | Active metabolite; shows anti-inflammatory properties |

| Aloe Emodin | Anthraquinone | Found in aloe vera; has laxative effects but different mechanism |

| Chrysophanol | Anthraquinone | Exhibits antibacterial properties; less studied than sennosides |

Sennoside A's uniqueness lies in its specific glycosidic structure and its broad spectrum of bioactivities compared to its counterparts. While other compounds may share structural similarities or pharmacological effects, Sennoside A's extensive therapeutic applications and specific metabolic pathways set it apart .

Sennoside A was first isolated in 1949 by Stoll et al. from Senna alexandrina leaves, marking a milestone in the study of anthraquinone derivatives. Its use, however, predates modern science: Arab physicians in the 9th century utilized senna plants for laxative purposes, documented in early medical texts. The compound’s isolation clarified the bioactive basis of senna’s therapeutic effects, shifting focus from crude extracts to purified glycosides.

Molecular Formula and Weight

Sennoside A is a complex dianthrone glycoside with the molecular formula C₄₂H₃₈O₂₀ [1] [4] [5]. The compound exhibits a molecular weight of 862.74 grams per mole, which has been consistently reported across multiple analytical studies [1] [4] [5]. This substantial molecular weight reflects the complex nature of the compound, which consists of two anthracene units linked together and decorated with glucose moieties.

The Chemical Abstracts Service registry number for Sennoside A is 81-27-6, providing a unique identifier for this specific compound [1] [4] [5]. The International Union of Pure and Applied Chemistry name for Sennoside A is 9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₂H₃₈O₂₀ | [1] [4] [5] |

| Molecular Weight | 862.74 g/mol | [1] [4] [5] |

| Chemical Abstracts Service Number | 81-27-6 | [1] [4] [5] |

| Melting Point | >191°C (decomposition) | [5] |

| Density | 1.743±0.06 g/cm³ (predicted) | [5] |

Stereochemistry and Isomerism

Sennoside A exists as a specific stereoisomer within the sennoside family, characterized by its distinct spatial arrangement around the critical carbon centers [9] [12] [13]. The compound is designated as the (R,R) form, indicating that the protons on the C-10 and C-10′ centers exhibit the same relative stereochemistry [12]. This stereochemical configuration distinguishes Sennoside A from its isomeric counterparts within the sennoside series.

The stereochemical complexity of Sennoside A arises from the presence of multiple chiral centers, particularly at positions 9 and 9′ of the bianthracene core structure [9]. The exact stereochemistry at these positions has been described as rel-(9R,9′R)-9,9′,10,10′-tetrahydro-9,9′-bianthracene-2,2′-dicarboxylic acid, though some uncertainty remains regarding the absolute configuration [5] [9].

Research has demonstrated that Sennoside A represents one of three major isomeric forms of sennosides, alongside Sennoside A₁ and Sennoside B [12] [13]. These compounds are dirheinanthrone glucosides that refer to the (RR), (SS), and (RS) forms respectively, based on the stereochemical relationship of protons on the C-10 and C-10′ centers [12].

The stereochemical differences between these isomers have significant implications for their separation and analysis, as these structural similarities make individual purification challenging using conventional chromatographic methods [12]. Advanced techniques such as counter-current chromatography have been successfully employed to achieve separation of these closely related stereoisomers [12].

Structural Comparison with Other Sennosides

Sennoside A belongs to a family of structurally related compounds that exhibit both similarities and distinct differences in their molecular architecture [14] [15] [16]. When compared to Sennoside B, both compounds share identical molecular weights and chemical formulae, making them diastereomers with the same substituent located in opposite spatial directions [14]. This relationship highlights the subtle but crucial stereochemical differences that distinguish these compounds.

The structural comparison reveals that Sennoside A and Sennoside B are both dianthrone glycosides found in Rhei Rhizoma and senna leaf, with their primary difference lying in the stereochemical arrangement around the central bridging carbon atoms [14]. Sennoside A is designated as the erythro form, while Sennoside B represents the threo form of the same basic molecular structure [14].

In contrast to Sennoside C, which possesses a different molecular formula of C₄₂H₄₀O₁₉ and a molecular weight of 848.8 grams per mole, Sennoside A contains an additional oxygen atom and exhibits a higher molecular weight [15] [16]. Sennoside C is characterized as a heterodimer consisting of one molecule of rhein 8-glucoside and one molecule of aloin 8-glucoside, while Sennoside A represents a homodimeric structure linking two rhein 8-glucoside molecules [27].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Type | Stereochemistry |

|---|---|---|---|---|

| Sennoside A | C₄₂H₃₈O₂₀ | 862.74 | Homodimer | (R,R) erythro |

| Sennoside B | C₄₂H₃₈O₂₀ | 862.74 | Homodimer | (R,S) threo |

| Sennoside C | C₄₂H₄₀O₁₉ | 848.8 | Heterodimer | (R,R) |

The homodimeric nature of Sennoside A involves the connection of two identical rhein 8-glucoside units through a 10-10′ bond, creating a symmetrical molecular architecture [27]. This structural arrangement contributes to the compound's stability and distinctive physicochemical properties compared to the heterodimeric sennosides.

Chemical Bonding and Functional Groups

Sennoside A exhibits a complex array of functional groups and chemical bonds that define its structural characteristics and chemical behavior [1] [18] [22]. The molecule contains multiple hydroxyl groups, including phenolic hydroxyl groups and primary and secondary hydroxyl groups associated with the glucose moieties [11]. These hydroxyl groups play crucial roles in the compound's reactivity and biological activity.

The glycosidic bonds in Sennoside A represent β-D-glucopyranosyl linkages that connect the glucose units to the anthracene core structure [1] [19] [21]. These glycosidic bonds are formed through condensation reactions between the hemiacetal groups of the glucose molecules and specific hydroxyl groups on the anthracene rings [19] [21]. The β-configuration of these glycosidic bonds contributes to the compound's stability and resistance to certain hydrolytic conditions [19].

The anthracene core structure contains conjugated aromatic systems with alternating single and double bonds, providing the molecular framework for the compound's chromophoric properties [18] [20]. Two carbonyl groups (C=O) are present in the structure, contributing to the compound's spectroscopic characteristics and chemical reactivity [24]. These carbonyl groups are integral to the anthraquinone derivative nature of the compound [18].

The carboxylic acid functional groups present at positions 2 and 2′ of the bianthracene system provide acidic properties to the molecule [1] [9]. These carboxyl groups contribute to the compound's solubility characteristics and ionization behavior under different pH conditions [5].

| Functional Group Type | Quantity | Position/Description |

|---|---|---|

| Hydroxyl groups (OH) | Multiple | Phenolic and aliphatic positions |

| Glycosidic bonds | 2 | β-D-glucopyranosyl linkages |

| Carbonyl groups (C=O) | 2 | Positions 10 and 10′ |

| Carboxylic acid groups | 2 | Positions 2 and 2′ |

| Aromatic rings | 4 | Anthracene core structures |

Spectroscopic Characteristics

Sennoside A exhibits distinctive spectroscopic properties that enable its identification and quantitative analysis across multiple analytical platforms [23] [24] [25]. Nuclear magnetic resonance spectroscopy has proven particularly valuable for structural elucidation and quantitative determination of sennosides, with specific attention to the characteristic 10-10′ bond signals [23].

In ¹H nuclear magnetic resonance spectroscopy, Sennoside A shows characteristic signals for the H-10 and H-10′ protons at approximately 5.01 parts per million in dimethyl sulfoxide-d₆ [23]. These signals are crucial for quantitative analysis and structural confirmation, as they represent the unique bridging carbons that distinguish sennosides from other anthraquinone derivatives [23]. The ¹³C nuclear magnetic resonance spectrum reveals the corresponding carbon signals at approximately 54 parts per million for positions 10 and 10′ [23].

Two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear single quantum correlation spectroscopy, have been successfully employed for the quantitative determination of Sennoside A [23] [27]. Band-selective heteronuclear single quantum correlation methods have enabled rapid analysis with measurement times of approximately five minutes for total sennoside determination [23].

Infrared spectroscopy of Sennoside A reveals characteristic absorption patterns that confirm the presence of specific functional groups [24]. Intense absorption bands appear in the region of 1625-1620 cm⁻¹, corresponding to the carbonyl groups (C=O) present in the anthraquinone structure [24]. The stretching vibrations of hydroxyl groups associated with the carbohydrate moieties produce intense absorption bands at approximately 3358 cm⁻¹, confirming the glycosidic nature of the compound [24].

Ultraviolet-visible spectroscopy shows absorption peaks for pure Sennoside A at 266 and 340 nanometers, which undergo red shifts to 304 and 354 nanometers at higher concentrations [11] [25]. These spectroscopic characteristics are valuable for quantitative analysis and compound identification in complex mixtures [25].

| Spectroscopic Method | Key Characteristics | Reference |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | H-10/H-10′ signals at 5.01 ppm | [23] |

| ¹³C Nuclear Magnetic Resonance | C-10/C-10′ signals at ~54 ppm | [23] |

| Infrared Spectroscopy | C=O bands at 1625-1620 cm⁻¹ | [24] |

| Infrared Spectroscopy | OH bands at 3358 cm⁻¹ | [24] |

| Ultraviolet-Visible | Absorption at 266, 340 nm | [11] [25] |

Sennoside A exhibits distinctive solubility characteristics that significantly influence its pharmaceutical applications and analytical handling. The compound demonstrates poor aqueous solubility, with water solubility reported as less than 1 milligram per milliliter [1] [2] [3]. This hydrophobic tendency extends to common organic solvents, where ethanol solubility is similarly limited to less than 1 milligram per milliliter [2] [3].

Enhanced solubility is observed under specific conditions. Methanol provides sparingly soluble conditions [4] [3], while dimethyl sulfoxide (DMSO) offers improved dissolution when heated, achieving concentrations of 95-200 milligrams per milliliter [5] [6]. The most significant solubility enhancement occurs in aqueous alkaline solutions, where the compound becomes readily soluble [3] [7]. This pH-dependent solubility behavior reflects the ionizable carboxylic acid groups present in the molecular structure.

Specialized solvent systems used for optical rotation measurements demonstrate selective dissolution properties. In 60% acetone solutions, Sennoside A dissolves sufficiently for optical rotation determination at concentrations of 0.1 gram per deciliter [8] [1]. Similarly, 70% dioxane solutions support dissolution at concentrations of 0.2 gram per deciliter [8] [1]. However, the compound remains completely insoluble in chloroform, benzene, and ether [1].

| Solvent/Condition | Solubility | Specific Concentration |

|---|---|---|

| Water | Insoluble | < 1 mg/mL [1] [2] [3] |

| Ethanol | Insoluble | < 1 mg/mL [2] [3] |

| Methanol | Sparingly soluble | Limited [4] [3] |

| Dimethyl sulfoxide | Slightly soluble (heated) | 95-200 mg/mL [5] [6] |

| Aqueous alkaline solutions | Soluble | Variable [3] [7] |

| 60% Acetone | Soluble | c = 0.1 [8] [1] |

| 70% Dioxane | Soluble | c = 0.2 [8] [1] |

Melting Point and Thermal Stability

Optical Rotation and Chirality

Sennoside A possesses multiple chiral centers within its molecular structure, conferring significant optical activity. The compound contains twelve defined stereocenters [14], establishing it as a complex chiral molecule with absolute stereochemistry. All measurements consistently demonstrate levorotatory behavior, indicating counterclockwise rotation of plane-polarized light.

Specific rotation measurements vary substantially depending on the solvent system employed. In 60% acetone solutions at a concentration of 0.1 gram per deciliter, the specific rotation measures -164 degrees [8] [1] [13]. When measured in 70% acetone under identical concentration conditions, the specific rotation decreases to -147 degrees [8] [1] [13]. The most pronounced reduction occurs in 70% dioxane solutions, where the specific rotation measures -24 degrees at a concentration of 0.2 gram per deciliter [8] [1] [13].

Solvent effects on optical rotation demonstrate the influence of molecular environment on chiral expression. The substantial variation in specific rotation values across different solvent systems reflects conformational changes and differential solvation of the chiral centers. These measurements utilize the sodium D-line at 589 nanometers wavelength under standard temperature conditions of 20 degrees Celsius.

The absolute configuration designation follows the (R,R) nomenclature for the stereogenic centers [13], distinguishing Sennoside A from its stereoisomeric counterpart Sennoside B. This stereochemical distinction proves crucial for biological activity and analytical identification.

| Solvent System | Concentration | Specific Rotation [α]²⁰ᴅ |

|---|---|---|

| 60% Acetone | c = 0.1 | -164° [8] [1] [13] |

| 70% Acetone | c = 0.1 | -147° [8] [1] [13] |

| 70% Dioxane | c = 0.2 | -24° [8] [1] [13] |

LogP and Hydrophilic-Lipophilic Balance

The partition coefficient of Sennoside A, expressed as LogP, measures 1.88 [4] [15], indicating moderate lipophilicity. This value represents the logarithmic ratio of octanol to water partition, providing insight into membrane permeability and biological distribution characteristics. The moderate LogP value suggests limited membrane penetration capability, consistent with the compound's poor bioavailability profile [4].

Predicted pKa values establish the compound as a weak acid with a pKa of 3.31 ± 0.40 [8] [16] [17]. This acidic character derives from the carboxylic acid functional groups present in the molecular structure. The relatively low pKa indicates significant ionization under physiological pH conditions, contributing to the hydrophilic tendency and water phase preference.

Hydrophilic-lipophilic balance analysis reveals predominant hydrophilic characteristics despite the moderate LogP value. The presence of multiple hydroxyl groups and glucopyranosyl moieties enhances water affinity, while the anthraquinone core provides limited lipophilic character. This balance results in poor absorption characteristics and low bioavailability when administered orally [4].

Partition behavior favors the aqueous phase under most physiological conditions. The ionizable nature of the carboxyl groups at physiological pH further enhances water solubility while reducing lipid membrane permeability. This property profile necessitates specific formulation approaches to enhance bioavailability in pharmaceutical applications.

| Property | Value | Biological Implication |

|---|---|---|

| LogP (octanol/water) | 1.88 [4] [15] | Moderate lipophilicity |

| Predicted pKa | 3.31 ± 0.40 [8] [16] [17] | Weak acid character |

| Bioavailability | Low [4] | Poor membrane penetration |

| Partition Preference | Hydrophilic [4] | Water phase distribution |

Stability Under Various Conditions

Light sensitivity represents the most critical stability concern for Sennoside A. Under visible light exposure, the compound demonstrates rapid degradation with 20-60% loss within one day [18] [19]. Ultraviolet light exposure accelerates this degradation dramatically, with losses occurring at rates of 2-2.5% per hour [19]. These findings necessitate strict light protection protocols during analytical procedures and storage.

Temperature stability analysis reveals decomposition commencing above 191 degrees Celsius [8] [13]. Under controlled conditions with light protection, solutions remain stable for 14 days at room temperature [18] [19]. However, elevated temperatures accelerate degradation processes, requiring refrigerated storage at 2-8 degrees Celsius for optimal stability [8] [13].

Moisture sensitivity characterizes Sennoside A as hygroscopic [8] [13] [20], requiring protection from atmospheric humidity. The compound readily absorbs moisture from the environment, potentially leading to chemical degradation and physical property changes. Storage under inert gas atmosphere using nitrogen or argon provides effective moisture protection [8] [13].

pH-dependent stability studies indicate optimal stability at pH 6.5 with a t₉₀% of 8.4 hours [21]. Deviation from this optimal pH range results in accelerated degradation, with both acidic and alkaline conditions promoting chemical breakdown. This pH sensitivity must be considered during formulation development and analytical method design.

Oxidative degradation occurs upon prolonged oxygen exposure [22], leading to the formation of degradation products including rhein 8-O-glucoside. Protection from atmospheric oxygen through inert gas storage significantly enhances chemical stability.

| Condition | Stability Effect | Degradation Rate |

|---|---|---|

| Visible light | Unstable [18] [19] | 20-60% per day |

| UV light | Rapid degradation [19] | 2-2.5% per hour |

| Elevated temperature | Decomposition [8] [13] | Rapid above 191°C |

| Moisture | Hygroscopic [8] [13] [20] | Continuous absorption |

| pH 6.5 | Optimal stability [21] | t₉₀% = 8.4 hours |

| Light protection | Stable [18] [19] | 14 days stable |

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

220 - 243 °C

UNII

Livertox Summary

Drug Classes

Wikipedia

Sennoside